2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . A convenient one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor provides 3-aroylimidazo[1,2-a]-N-heterocycles in good yields in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium persulfate, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for treating infectious diseases like tuberculosis.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Material Science: The structural characteristics of the compound make it useful in material science applications.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The uniqueness of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid lies in its tert-butoxycarbonyl (Boc) protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H17N3O4 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-8-17-10(12(18)19)5-4-6-11(17)16-9/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19) |
InChI Key |
XKGNWKZBAAILLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN2C(=N1)C=CC=C2C(=O)O |
Origin of Product |
United States |
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